Product packaging for 3-Nonylthiophene(Cat. No.:CAS No. 65016-63-9)

3-Nonylthiophene

Cat. No.: B1348804
CAS No.: 65016-63-9
M. Wt: 210.38 g/mol
InChI Key: UUHSVAMCIZLNDQ-UHFFFAOYSA-N
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Description

3-Nonylthiophene is a high-purity organic compound that serves as a foundational monomer for the synthesis of regioregular poly(3-alkylthiophene) (P3AT) conjugated polymers. These polymers are a cornerstone of organic electronics research due to their fascinating semiconducting, conducting, and optoelectronic properties. The nonyl side chain enhances the solubility of the resulting polymer in common organic solvents, which is a critical factor for solution-based processing and fabrication techniques such as spin-coating and printing, enabling the creation of flexible and large-area electronic devices. In research and development, this compound is primarily used to create conductive polymers for a wide range of applications. These include organic photovoltaics (OPV) for solar energy conversion, organic light-emitting diodes (OLEDs) for displays, organic field-effect transistors (OFETs), and chemical sensors. The polymerization can be achieved through various methods, such as Kumada Catalyst Transfer Polymerization (KCTP or GRIM) for controlled molecular weight and high regioregularity, electrochemical polymerization, or chemical oxidative polymerization. The properties of the final polymer, such as electrical conductivity, charge carrier mobility, and optical band gap, can be tuned by modifying the polymerization conditions and the length of the alkyl side chain. This compound is intended for use by qualified researchers in laboratory settings only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Handle with care, following all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22S B1348804 3-Nonylthiophene CAS No. 65016-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHSVAMCIZLNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-64-4
Record name Poly(3-nonylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00340736
Record name 3-Nonylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65016-63-9
Record name 3-Nonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nonylthiophene and Its Polymeric Forms

Monomer Synthesis Approaches for 3-Nonylthiophene

The synthesis of the this compound monomer is a critical first step for the eventual production of its polymeric form, poly(this compound). Various synthetic strategies have been developed to achieve this, primarily focusing on the alkylation of the thiophene (B33073) ring.

Organometallic Coupling Reactions for Thiophene Alkylation

Organometallic coupling reactions are a cornerstone of synthetic organic chemistry and have been effectively employed for the alkylation of thiophene. A prominent method involves the Grignard reaction, a well-established organometallic reaction. nih.gov This approach relies on the coupling of an appropriate Grignard reagent (an organomagnesium compound) with a halogenated thiophene derivative, such as 3-bromothiophene. nih.gov The reaction of a nonylmagnesium halide with 3-bromothiophene, typically in the presence of a suitable catalyst, results in the formation of this compound. This method is known to achieve moderate yields, often in the range of 50-55%, particularly when an excess of the Grignard reagent is utilized. nih.gov

Another important class of organometallic coupling reactions involves the use of lithium diorganocopper reagents, also known as Gilman reagents. libretexts.org These reagents are prepared by the reaction of an organolithium reagent with a copper(I) salt. libretexts.org Gilman reagents participate in coupling reactions with organohalides, including brominated thiophenes, to form new carbon-carbon bonds. libretexts.org The mechanism involves the replacement of the halogen atom on the thiophene ring with one of the alkyl groups from the Gilman reagent. libretexts.org

The general principle of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination, often catalyzed by a transition metal complex, such as palladium or nickel. libretexts.orgnumberanalytics.comfiveable.me In the context of synthesizing this compound, the process would involve the oxidative addition of a catalyst to the C-Br bond of 3-bromothiophene, followed by transmetalation with the organometallic reagent (e.g., nonylmagnesium bromide or a nonyl-containing Gilman reagent), and finally, reductive elimination to yield this compound and regenerate the catalyst. libretexts.org

Regioselective C-H Coupling in Thiophene Derivatization

More recent advancements in synthetic chemistry have focused on the direct C-H functionalization of heterocycles like thiophene, offering a more atom-economical approach by avoiding the pre-functionalization (i.e., halogenation) of the thiophene ring. Regioselective C-H coupling aims to directly form a carbon-carbon bond between a specific carbon atom of the thiophene ring and the incoming alkyl group.

While direct C-H alkylation of thiophene can be challenging due to the presence of multiple reactive C-H bonds, various catalytic systems have been developed to control the regioselectivity. nih.govnih.gov These methods often employ transition metal catalysts that can selectively activate a specific C-H bond, often through the use of directing groups or by exploiting the inherent electronic properties of the thiophene ring. nih.govwvu.edumdpi.com For the synthesis of this compound, a regioselective C-H coupling reaction would ideally target the C-H bond at the 3-position of the thiophene ring for reaction with a nonyl-containing coupling partner.

Research in this area has explored various transition-metal-catalyzed reactions, including those mediated by palladium and nickel, to achieve regioselective C-H functionalization. nih.govwvu.edu The development of these methods is crucial for creating more efficient and sustainable routes to substituted thiophenes like this compound.

Polymerization Techniques for Poly(this compound)

Once the this compound monomer is synthesized, it can be polymerized to form poly(this compound), a conductive polymer with applications in organic electronics. Several polymerization techniques have been established to produce this polymer, each with its own advantages and characteristics.

Chemical Oxidative Polymerization using Transition Metal Catalysts (e.g., FeCl₃)

Chemical oxidative polymerization is a common and straightforward method for synthesizing poly(3-alkylthiophenes), including poly(this compound). kpi.ua This technique involves the use of a chemical oxidant, with iron(III) chloride (FeCl₃) being a widely used and effective catalyst. kpi.uadntb.gov.ua The polymerization process is an oxidative coupling reaction where the monomer units are linked together. kpi.ua

During the polymerization, FeCl₃ acts as an oxidant, removing electrons from the thiophene rings and generating radical cations. These radical cations then couple to form dimers, which are further oxidized and coupled to form longer polymer chains. The resulting polymer is typically obtained in its doped (oxidized) state and often contains impurities from the catalyst. kpi.ua A subsequent work-up procedure, such as compensation with a reducing agent like hydrazine, can be employed to obtain the undoped, neutral form of the polymer and remove catalyst residues. kpi.ua The properties of the resulting poly(this compound) can be influenced by the reaction conditions, including the choice of solvent and the monomer-to-oxidant ratio.

Electrochemical Polymerization for Poly(this compound) Film Formation

Electrochemical polymerization is a powerful technique for producing thin, uniform films of conductive polymers directly onto an electrode surface. nih.govresearchgate.net This method involves the anodic oxidation of the monomer in an electrolyte solution. nih.gov For poly(this compound), this is achieved by applying a potential to an electrode immersed in a solution containing the this compound monomer and a supporting electrolyte, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430). nih.gov

The polymerization is typically carried out using a three-electrode cell, and the process can be controlled by techniques like cyclic voltammetry. nih.govresearchgate.net During the electrochemical process, the monomer is oxidized at the anode, forming radical cations that polymerize on the electrode surface. The necessary potential to initiate the oxidation of this compound is around 1.25 V. nih.gov The thickness and morphology of the resulting polymer film can be controlled by adjusting parameters such as the monomer concentration, scan rate, potential range, and the number of polymerization cycles. nih.govdtic.mil This technique is particularly useful for applications where a thin film of the polymer is required, such as in sensors and electronic devices. nih.gov

Table 1: Electrochemical Polymerization Parameters for Poly(3-alkylthiophenes)

Parameter Value
Monomer Concentration 0.1 M nih.gov
Electrolyte 0.25 M Tetrabutylammonium tetrafluoroborate nih.gov
Scan Rate 50 mV/s nih.gov
Potential Range -0.2 to +3.0 V nih.gov
Number of Scans 5 nih.gov
Oxidation Potential (this compound) 1.25 V nih.gov

Kumada Catalyst Transfer Polymerization (KCTP) and Grignard Metathesis Polymerization (GRIM) Strategies

Kumada Catalyst Transfer Polymerization (KCTP) and Grignard Metathesis (GRIM) polymerization are powerful, chain-growth polycondensation methods for synthesizing well-defined, regioregular poly(3-alkylthiophenes). beilstein-journals.orgcmu.edunih.gov These techniques offer excellent control over the polymer's molecular weight and architecture. beilstein-journals.orgnih.govcore.ac.uk

The GRIM method involves the reaction of a dihalogenated 3-alkylthiophene monomer with a Grignard reagent, which results in a magnesium-halogen exchange, forming a thiophene Grignard monomer. cmu.edu This is followed by the addition of a nickel catalyst, such as Ni(dppp)Cl₂, which initiates the polymerization. cmu.educore.ac.uk The polymerization proceeds via a chain-growth mechanism, where the catalyst "walks" along the polymer chain as new monomer units are added. nih.govcore.ac.uk This allows for the synthesis of polymers with narrow molecular weight distributions and the potential to create block copolymers by sequential monomer addition. core.ac.ukrsc.orgcmu.edu

KCTP is a broader term that encompasses GRIM polymerization and is characterized by the transfer of the catalyst along the growing polymer chain. beilstein-journals.orgnih.gov This method is attractive due to the use of readily available reagents, relatively mild reaction conditions, and short polymerization times. beilstein-journals.org It has been successfully used to synthesize a variety of poly(3-alkylthiophenes) with controlled molecular weights and end-group functionalities. researchgate.netrsc.orgru.nl

Table 2: Comparison of Polymerization Techniques for Poly(this compound)

Technique Key Features Advantages Disadvantages
Chemical Oxidative Polymerization Uses a chemical oxidant (e.g., FeCl₃) kpi.ua Simple, scalable Less control over polymer structure, potential for defects and impurities kpi.uacmu.edu
Electrochemical Polymerization Anodic oxidation of the monomer nih.govresearchgate.net Forms uniform thin films, good for device fabrication Typically produces smaller quantities of polymer
KCTP/GRIM Chain-growth mechanism, Ni-catalyzed beilstein-journals.orgcmu.edunih.gov Excellent control over molecular weight, regioregularity, and architecture; allows for block copolymer synthesis nih.govcore.ac.ukrsc.org Requires careful control of reaction conditions and purity of reagents

Control of Regioregularity in Poly(3-alkylthiophene) Synthesisacs.org

The polymerization of asymmetric 3-alkylthiophene monomers, such as this compound, can result in three different coupling arrangements between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu The sequence of these linkages defines the polymer's regioregularity. A high degree of HT coupling leads to a regioregular polymer, which is desirable because it allows the polymer backbone to adopt a more planar conformation. cmu.edu This planarity enhances π-conjugation, leading to improved electronic and optical properties, such as higher charge carrier mobility and electrical conductivity. cmu.eduunl.edu Conversely, regioirregular polymers, containing a random mix of HH, TT, and HT couplings, have twisted backbones due to steric hindrance between adjacent alkyl chains, which disrupts conjugation and diminishes these properties. cmu.edu

Several synthetic methodologies have been developed to achieve high regioregularity in poly(3-alkylthiophenes) (P3ATs). These methods are crucial for producing high-performance materials for applications in organic electronics. researchgate.net Key regiocontrolled polymerization techniques include the McCullough method, the Rieke method, and Grignard Metathesis (GRIM) polymerization. cmu.eduresearchgate.net

McCullough Method: This was one of the first methods to produce highly regioregular P3ATs. cmu.edu It involves the lithiation of 2-bromo-3-alkylthiophene at low temperatures, followed by transmetalation with a magnesium halide to create a Grignard reagent intermediate. This intermediate is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2, which selectively promotes HT coupling, achieving regioregularities of 98-100%. cmu.eduuri.edu

Rieke Method: This approach utilizes highly reactive "Rieke zinc" (Zn*), which is prepared by reducing a zinc salt. unl.eduuhasselt.be Rieke zinc undergoes selective oxidative addition to 2,5-dibromo-3-alkylthiophenes to form a stable organozinc intermediate. unl.edu The subsequent polymerization, catalyzed by transition metal complexes like those of nickel or palladium, can be controlled to produce polymers with specific regularities. For instance, using a Ni(DPPE)Cl₂ catalyst can yield P3ATs with HT content exceeding 98.5%, whereas a Pd(PPh₃)₄ catalyst results in a completely regiorandom polymer. unl.edu

Grignard Metathesis (GRIM) Polymerization: This is a widely used method due to its operational simplicity and scalability. cmu.educmu.edu It involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with an alkyl Grignard reagent, which initiates a magnesium-halogen exchange. cmu.edu The resulting mixture of magnesiated isomers is then polymerized with a nickel catalyst. The polymerization proceeds through a chain-growth mechanism, allowing for control over the polymer's molecular weight and yielding highly regioregular P3ATs. cmu.educore.ac.uk This method avoids the need for cryogenic temperatures often required by other techniques. cmu.edu

Table 1: Comparison of Synthetic Methods for Regioregular Poly(3-alkylthiophenes)

Method Monomer Key Reagent Catalyst Achieved HT Regioregularity (%) Key Features
McCullough 2-bromo-3-alkylthiophene Lithium diisopropylamide (LDA), MgBr₂·Et₂O Ni(dppp)Cl₂ 98–100 cmu.edu Requires cryogenic temperatures. cmu.edu
Rieke 2,5-dibromo-3-alkylthiophene Rieke Zinc (Zn*) Ni(DPPE)Cl₂ or Pd(PPh₃)₄ >98.5 (with Ni catalyst) unl.edu Regioregularity is controlled by the choice of catalyst. unl.edu
GRIM 2,5-dihalo-3-alkylthiophene Alkyl Grignard Reagent (e.g., iPrMgCl) Ni(dppp)Cl₂ >95 cmu.eduresearchgate.net Operationally simple, scalable, proceeds via chain-growth. cmu.educore.ac.uk

This table provides a summary of major regiocontrolled synthesis methods for P3ATs.

Preparation of Poly(this compound) Hybrid Materials

Poly(this compound) (P3NT) is an excellent candidate for the fabrication of hybrid materials, where it is combined with other functional components like inorganic nanoparticles or carbon nanostructures. These composites synergistically merge the desirable properties of the conjugated polymer (e.g., processability, light absorption) with the unique characteristics of the nanomaterials (e.g., high electron mobility, catalytic activity, mechanical strength).

P3NT-Inorganic Nanoparticle Hybrids: Hybrid materials composed of P3NT and inorganic semiconductor nanoparticles, such as titania (TiO₂) and cadmium selenide (B1212193) (CdSe), are of significant interest for photovoltaic applications. researchgate.netresearchgate.net The goal is to create a bulk heterojunction structure where the polymer acts as the electron donor and the nanoparticles serve as the electron acceptor. researchgate.net

Preparation methods for these hybrids include:

Solution Blending: This is a straightforward method where pre-synthesized nanoparticles and the polymer are dissolved or dispersed in a common solvent and then mixed. scielo.org.mx The solvent is later removed to form a composite film. The efficiency of charge transfer in these blends is highly dependent on the morphology and the quality of the interface between the two components. researchgate.net

In-situ Polymerization: In this approach, the this compound monomer is polymerized directly in the presence of the nanoparticles. scielo.org.mx This can lead to a more intimate contact and better dispersion of the nanoparticles within the polymer matrix, potentially forming a core-shell structure that enhances interfacial charge separation. scielo.org.mx For example, P3NT-TiO₂ hybrids have been synthesized by polymerizing the monomer in a solution containing titania nanoparticles. researchgate.netias.ac.in

P3NT-Carbon Nanostructure Hybrids: Carbon nanotubes (CNTs) are another important class of materials for creating P3NT hybrids. mdpi.com The incorporation of CNTs into a P3NT matrix can significantly enhance the composite's electrical conductivity and mechanical properties. cardiff.ac.ukrsc.org The interaction between the π-conjugated backbone of P3NT and the graphitic surface of CNTs facilitates dispersion and charge transfer. mdpi.comcardiff.ac.uk These composites are typically prepared by solution mixing, often aided by sonication to break up CNT agglomerates and wrap them with polymer chains. mdpi.com Such materials have shown promise for applications in thermoelectrics and electronic sensors. cardiff.ac.ukrsc.org

Table 2: Examples of Poly(this compound) and Related P3AT Hybrid Materials

Hybrid System Components Preparation Method Potential Application
P3NT-TiO₂ Poly(this compound), Titania nanoparticles In-situ polymerization / Blending Photovoltaic cells researchgate.netntu.edu.tw
P3HT-CdSe Poly(3-hexylthiophene), Cadmium Selenide quantum dots Solution blending Hybrid solar cells researchgate.netrsc.org
P3HT-CNT Poly(3-hexylthiophene), Carbon Nanotubes (SWCNT/MWCNT) Solution mixing / Melt-mixing Thermoelectrics, Transistors, Sensors mdpi.comrsc.orgmdpi.com
P3HT-TiO₂ Poly(3-hexylthiophene), Titania nanoparticles Electrochemical deposition Hybrid solar cells, Charge storage ias.ac.in

This table summarizes representative hybrid systems involving P3ATs, their preparation, and applications.

Copolymerization Strategies and Derivatization of Poly 3 Nonylthiophene

Synthesis of Copolymers Based on 3-Nonylthiophene

Random or statistical copolymers can be synthesized by polymerizing a mixture of two or more different thiophene (B33073) monomers. This approach allows for the creation of materials with properties that are intermediate between those of the respective homopolymers, or in some cases, entirely new characteristics.

Copolymerizing this compound with other 3-alkylthiophenes, such as 3-methylthiophene (B123197) (3MT) or 3-octylthiophene (B1296729) (3OT), is an effective method to balance processability and stability. researchgate.netkpi.ua The long nonyl side-chain on P3NT imparts good solubility in organic solvents, but can sometimes lead to lower environmental stability and undesirable chromic effects (solvatochromism and thermochromism) due to conformational changes of the polymer backbone. kpi.ua

By incorporating smaller alkylthiophene units like 3MT, which forms a more rigid and less soluble homopolymer, the resulting copolymer can achieve enhanced stability while retaining sufficient solubility for processing. researchgate.netkpi.ua For instance, copolymers of this compound and 3-methylthiophene have been successfully synthesized chemically using ferric chloride (FeCl₃) as a catalyst in a chloroform (B151607) solution. researchgate.net Similarly, copolymers of 3-octylthiophene and 3-methylthiophene have been prepared via electrochemical polymerization. kpi.ua The introduction of the shorter methyl groups dilutes the concentration of the long alkyl chains, reducing steric interactions and creating more free volume to accommodate dopants, which significantly improves the stability of the doped, conductive state. kpi.ua

Table 1: Properties of Poly(3-octylthiophene-co-3-methylthiophene) (POTMT) This table presents data for a copolymer of 3-octylthiophene, a close analog to this compound, illustrating the effects of copolymerization.

PropertyPoly(3-octylthiophene) HomopolymerPOTMT Copolymer (OT/MT Ratio = 1/2.5)
Melting Point~150°C150-160°C
ThermochromismPronouncedSuppressed
Stability (Doped State)LowerSignificantly Improved

Data sourced from Pei et al., 1992. kpi.ua

Introducing thiophene monomers bearing specific functional groups is a powerful method to impart desired chemical or physical properties to the final copolymer. scielo.brnih.gov These functional groups can introduce polarity, provide sites for further chemical reactions, or enable specific interactions for sensing applications.

A key strategy involves copolymerizing 3-alkylthiophenes with thiophenes carrying polar side-chains, such as those ending in carboxylic acid (-COOH) or hydroxyl (-OH) groups. scielo.br While homopolymers of such functionalized thiophenes are often poorly soluble, copolymerizing them with a solubilizing monomer like this compound creates a material that combines both functionalities. For example, copolymers containing carboxylic acid groups exhibit modified solubility and can form hydrogen bonds, which influences the polymer backbone's conformation and, consequently, its effective conjugation length. scielo.brnih.gov The properties of these copolymers can be systematically tuned by controlling the feed ratio of the functionalized monomer during synthesis. scielo.br

Another advanced approach is the copolymerization with monomers that allow for post-polymerization modification. For instance, incorporating an azidomethyl-substituted thiophene monomer enables subsequent "click" reactions, where various molecules can be attached to the polymer backbone after its formation. beilstein-journals.org This provides a versatile platform for creating a wide array of functional materials tailored for specific applications. beilstein-journals.org

Copolymers with Other Alkylthiophenes (e.g., 3-Methylthiophene)

Block Copolymer Architectures Incorporating Poly(this compound) Segments

Macroinitiation: A pre-synthesized, end-functionalized P3NT block is used as a macroinitiator to start the polymerization of the second monomer (e.g., via Atom Transfer Radical Polymerization, ATRP). mdpi.comscielo.br

Sequential Monomer Addition: In living polymerization methods, such as Grignard Metathesis (GRIM) polymerization, the second monomer is added to the reaction after the first monomer has been fully consumed, allowing the polymer chain to extend with the new block. researchgate.net

Coupling Reactions: Pre-formed, end-functionalized homopolymer blocks (e.g., P3NT and polystyrene) are joined together through a chemical coupling reaction. mdpi.com

Table 2: Examples of Block Copolymers Containing Poly(3-alkylthiophene) Segments This table shows examples based on Poly(3-hexylthiophene) (P3HT), a close structural analog of P3NT, demonstrating common block copolymer architectures.

Block CopolymerSynthesis MethodPotential Application
Poly(3-hexylthiophene)-b-polystyrene (P3HT-b-PS)Suzuki Coupling or ATRP from P3HT macroinitiatorOrganic Photovoltaics
Poly(3-hexylthiophene)-b-poly(2-vinyl pyridine) (P3HT-b-P2VP)Anionic polymerization from P3HT macroinitiatorNanostructured Electronics
Poly(3-hexylthiophene)-b-polylactide (P3HT-b-PLA)Ring-Opening Polymerization from P3HT macroinitiatorBiodegradable Electronics

Structural Control of Conjugation in Functionalized Polythiophenes

The electronic and optical properties of polythiophenes are dictated by the degree of π-electron delocalization, or conjugation, along the polymer backbone. uc.edu Any structural feature that disrupts the planarity of the backbone will reduce the effective conjugation length, leading to a blue-shift in the absorption spectrum and generally lower charge carrier mobility. cmu.edu

In poly(3-alkylthiophene)s, including P3NT and its copolymers, a key factor is regioregularity . nih.govcmu.edu Due to the asymmetry of the 3-substituted thiophene monomer, linkages can occur in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) configurations. cmu.edu Steric hindrance between adjacent side chains in HH couplings forces the thiophene rings to twist out of plane, severely disrupting conjugation. cmu.edu Therefore, synthesizing highly regioregular, head-to-tail coupled polymers is essential for achieving optimal electronic properties. nih.govnih.gov

The nature of the side chains in functionalized copolymers also plays a crucial role. scielo.br

Steric Bulk: Bulky side chains can increase the torsion angle between adjacent thiophene rings, shortening the conjugation length.

Intermolecular Interactions: Functional groups capable of hydrogen bonding, such as carboxylic acids, can induce specific chain conformations that may either enhance or reduce planarity and interchain packing. scielo.br For instance, the formation of hydrogen bonds between side chains can lead to a more non-planar conformation, thereby decreasing the effective conjugation. scielo.br

By carefully selecting comonomers and controlling the regioregularity of the polymerization, it is possible to precisely manage the structural order and, by extension, the conjugation and electronic behavior of poly(this compound)-based materials. nih.govunimib.it

Advanced Characterization and Spectroscopic Investigations of 3 Nonylthiophene Systems

Spectroscopic Probing of Molecular and Electronic Structures

Spectroscopy is a cornerstone in the analysis of 3-nonylthiophene systems, offering a window into their electronic transitions, chemical bonding, and structural organization.

UV-Vis spectroscopy is a fundamental tool for investigating the electronic properties of conjugated polymers like poly(this compound) (P3NT). The absorption of UV or visible light corresponds to the excitation of outer electrons, leading to electronic transitions between different energy levels. shu.ac.uk For organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uk

In poly(3-alkylthiophenes), the absorption spectrum is dominated by π → π* transitions within the conjugated backbone. libretexts.org The position and shape of the absorption bands provide critical information about the effective conjugation length of the polymer chain. A longer effective conjugation length, which implies a more planar and ordered polymer backbone, results in a smaller HOMO-LUMO energy gap and a red-shift (shift to longer wavelengths) in the absorption maximum (λmax). nih.gov

For instance, highly regioregular poly(3-hexylthiophene) (P3HT), a close analog of P3NT, exhibits a well-defined absorption spectrum with vibronic features. researchgate.net These features, often labeled as 0-0, 0-1, and 0-2 transitions, are indicative of a well-ordered, aggregated structure. researchgate.net The relative intensities of these vibronic peaks can be used to assess the degree of crystallinity and interchain interactions. researchgate.net Similarly, the UV-Vis spectrum of P3NT films can reveal the effects of processing conditions, such as annealing, on the polymer's morphology and electronic structure. rsc.org

The solvent environment also influences the UV-Vis absorption spectra. A shift to shorter wavelengths (blue shift) with increasing solvent polarity is often observed for n → π* transitions, while the opposite (red shift) can occur for π → π* transitions. shu.ac.uk

Interactive Table: UV-Vis Absorption Data for Poly(3-alkylthiophenes) and Related Compounds
CompoundSolvent/Stateλmax (nm)TransitionReference
Poly(3-hexylthiophene)Film~520, 550, 600π → π researchgate.net
Poly(3-hexylthiophene):PCBMFilm520π → π researchgate.net
1,3,5-HexatrieneNot Specified258π → π* libretexts.org

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the chemical structure of this compound and its polymers. conicet.gov.ar The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the molecule.

The FTIR spectrum of poly(3-alkylthiophenes) displays characteristic absorption bands corresponding to different vibrational modes. For example, in poly(3-hexylthiophene), prominent peaks are observed for C-H stretching vibrations of the hexyl group and the thiophene (B33073) ring, C=C stretching of the thiophene ring, and C-S stretching. mdpi.comresearchgate.net

Specifically, photo-oxidation of poly(this compound) films can be monitored using FTIR. kpi.ua The appearance of new bands can be attributed to the formation of species like positive polarons on the polymer chain. kpi.ua For instance, in one study, photo-oxidation led to the emergence of infrared modes at 1260, 1210, 1110, 1090, and 1030 cm⁻¹, which were assigned to positive polarons. kpi.ua Furthermore, the formation of sulfonyl groups due to photo-oxidation results in symmetric (1170 cm⁻¹) and asymmetric (1330 cm⁻¹) stretching vibrations. kpi.ua

Interactive Table: Characteristic FTIR Peaks for Poly(3-alkylthiophenes)
Wavenumber (cm⁻¹)AssignmentCompoundReference
2854, 2924Symmetric and asymmetric C-H stretching in CH₂ moietiesP3HT mdpi.com
1510Asymmetrical C=C in thiophene ringP3HT mdpi.com
810Out-of-plane bending C-S in thiophene ringP3HT mdpi.com
723Rocking CH₂P3HT mdpi.com
1260, 1210, 1110, 1090, 1030Positive polarons (photo-induced)P3NT kpi.ua
1170, 1330Symmetric and asymmetric stretching of sulfonyl groupsP3NT kpi.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure, composition, and architecture of this compound and its polymers. polymersource.ca Both ¹H-NMR and ¹³C-NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively. carlroth.com

In the ¹H-NMR spectrum of poly(3-alkylthiophenes), the chemical shifts of the protons on the thiophene ring and the alkyl side chains can be used to determine the regioregularity of the polymer. researchgate.net For example, in a highly regioregular head-to-tail coupled polymer, distinct signals will be observed compared to a regiorandom polymer containing head-to-head and tail-to-tail linkages. rsc.org The integration of the NMR signals allows for the quantification of the different types of monomer linkages. researchgate.net

The ¹³C-NMR spectrum provides complementary information about the carbon skeleton of the polymer. careerendeavour.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify different carbon types (e.g., sp², sp³) and to further confirm the regioregularity. careerendeavour.comhmdb.ca Solid-state NMR can also be employed to probe the degree of crystallinity in semicrystalline polymers like poly(3-alkylthiophenes). researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene Derivatives
NucleusCompound TypeTypical Chemical Shift (ppm)NotesReference
¹HAromatic (Thiophene ring)6.5 - 8.1Dependent on substitution and regioregularity. researchgate.netrsc.org
¹HAlkyl Chain (α-CH₂)~2.8Adjacent to the thiophene ring. researchgate.net
¹HAlkyl Chain (other CH₂)1.2 - 1.7Bulk of the alkyl chain. researchgate.net
¹HAlkyl Chain (terminal CH₃)~0.9End of the alkyl chain. researchgate.net
¹³CAromatic (Thiophene ring)125 - 140Dependent on substitution. careerendeavour.comrsc.org
¹³CAlkyl Chain14 - 32Specific shifts for each carbon in the nonyl group. careerendeavour.com

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying species with unpaired electrons, such as radicals and charge carriers (polarons) in conjugated polymers. researchgate.net In the context of this compound systems, ESR is crucial for understanding doping processes, photo-oxidation, and charge transport mechanisms.

When poly(3-alkylthiophenes) are doped or photo-excited, charge carriers in the form of polarons (radical cations) are created on the polymer backbone. mrs-j.org These polarons are ESR active and give rise to a characteristic signal. The g-factor and the linewidth of the ESR signal can provide information about the nature and environment of the charge carriers. jeol.co.jp

For example, in studies of poly(3-alkylthiophene)-fullerene composites, ESR has been used to identify polarons on the polymer chains. researchgate.net Light-induced ESR (LESR) experiments can be used to study photogenerated charge carriers and their dynamics. jeol.co.jp The intensity of the ESR signal is proportional to the concentration of spins, allowing for the quantification of charge carriers. jeol.co.jp ESR has also been used to study the effects of photo-oxidation on poly(this compound), where the process can result in the formation of positive polarons and superoxide (B77818) anions. researchgate.net

Interactive Table: ESR Parameters for Charge Carriers in Poly(3-alkylthiophenes)
SystemSpeciesg-factorLinewidth (ΔHpp)Reference
P3HT filmHole carriers (positive polarons)2.0022 - 2.00230.24 - 0.25 mT jeol.co.jp
Polythiophene doped with ClO₄⁻/AsF₆⁻Charged carriersNot specifiedTemperature dependent researchgate.net

X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, providing information on crystallinity, molecular ordering, and film morphology. numberanalytics.com In semicrystalline polymers like poly(this compound), XRD is essential for understanding how the polymer chains pack in the solid state, which in turn influences the material's electronic properties.

The XRD pattern of a semicrystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. nih.gov The positions of the peaks relate to the lattice spacings of the crystalline regions, while the width of the peaks can give an indication of the crystallite size. numberanalytics.com For poly(3-alkylthiophenes), a common packing motif involves lamellar stacking of the polymer backbones, with the alkyl side chains providing spacing between the conjugated planes. nih.gov

In P3HT, for example, XRD patterns typically show a strong peak at a low 2θ angle corresponding to the (100) reflection, which is related to the interchain distance in the lamellar stacking direction. rsc.orguobasrah.edu.iq Another peak in the wider angle region corresponds to the π-π stacking distance between the polymer backbones. nih.gov The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. numberanalytics.comosti.gov Processing conditions, such as annealing, can significantly affect the crystallinity and molecular ordering of poly(3-alkylthiophene) films, which can be readily observed through changes in the XRD patterns. rsc.org

Interactive Table: Typical XRD Peak Positions for Poly(3-alkylthiophenes)
PolymerReflection PlaneTypical 2θ (°)Corresponding d-spacing (Å)Structural InformationReference
P3HT(100)~5.4~16.4Lamellar stacking distance nih.govuobasrah.edu.iq
P3HT(200)~10.8~8.2Second order of lamellar stacking nih.gov
P3HT(010)~23.5~3.8π-π stacking distance nih.gov

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. For conjugated polymers like poly(this compound), PL spectroscopy provides insights into the electronic structure, excited state dynamics, and morphology.

Upon absorption of light, the polymer is excited from its ground state to an excited state. The subsequent relaxation of this excited state can occur through radiative decay, resulting in the emission of light (photoluminescence). The energy of the emitted photons is typically lower than the absorbed photons (a phenomenon known as the Stokes shift), and the PL spectrum can reveal information about the energy of the lowest excited state.

In poly(3-alkylthiophenes), the PL emission is sensitive to the conformation of the polymer chains and the degree of interchain interactions. mdpi.com In solution, where the polymer chains are more isolated, the PL spectrum is often different from that in the solid state, where aggregation and interchain interactions can lead to quenching or shifting of the emission. mdpi.com For instance, the interaction of P3HT with single-walled carbon nanotubes can lead to a quenching of its photoluminescence, indicating an efficient charge or energy transfer process between the two materials. mdpi.com The presence of defects or impurities can also affect the PL properties of the polymer.

X-ray Diffraction (XRD) for Crystallinity, Molecular Ordering, and Film Morphology Analysis

Electrochemical Characterization in Redox Processes

The electrochemical behavior of this compound and its corresponding polymer, poly(this compound), is fundamental to understanding their potential in electronic applications. Techniques such as cyclic voltammetry and spectroelectrochemistry provide critical insights into their redox properties, including oxidation potentials, reversibility, and stability over time.

Cyclic Voltammetry (CV) for Redox Behavior and Oxidation Potentials

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. gamry.com It involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials, as well as the reversibility of these processes. gamry.comals-japan.com

In the context of this compound, CV is instrumental in characterizing the electrochemical properties of its polymeric form, poly(this compound) (P3NT). The oxidation potential of a conducting polymer is a key parameter that determines its suitability for various applications. For instance, copolymers of this compound and 3-methylthiophene (B123197) have been synthesized and their structural properties studied in both undoped and iodine-doped states. researchgate.net

Studies on similar poly(3-alkylthiophenes), such as poly(3-hexylthiophene) (P3HT), provide a comparative framework. The cyclic voltammogram of a P3HT film can show well-defined oxidation and reduction processes. researchgate.net For example, P3HT has exhibited oxidation and reduction peaks centered around 0.90 V and 0.83 V, respectively. researchgate.net The position of these peaks can be influenced by various factors, including the solvent, electrolyte, and the presence of impurities like water. scielo.brutexas.edu It has been noted that even trace amounts of water or acid can lead to the degradation of the reduced form of poly(3-methylthiophene). utexas.edu

The oxidation potential is a critical factor. For example, a copolymer of a phosphole and 3,4-ethylenedioxythiophene (B145204) (EDOT) showed an oxidation potential of 0.6 V, which was significantly lower than that of the phosphole homopolymer (1.3 V) but higher than that of poly(EDOT) (0.16 V). researchgate.net The functionalization of terthiophene at the C-3' position is a common strategy to impart new features to thiophene-based conducting polymers. mdpi.com

The electrochemical behavior is also dependent on the molecular weight and structure of the polymer. For instance, the voltammetric response of poly-2, derived from unsubstituted terthiophene, shows a doping/de-doping process at +1.26/+1.03 V, while poly-3, from a Br-derivative, exhibits similar behavior at +1.24 V with a double-step de-doping. mdpi.com

Table 1: Representative Oxidation Potentials of Thiophene-Based Polymers

Polymer/CopolymerOxidation Potential (V)Notes
Poly(3-hexylthiophene) (P3HT)~0.90Centered oxidation peak. researchgate.net
Phosphole-EDOT copolymer0.6Lower than the phosphole homopolymer. researchgate.net
Poly(EDOT)0.16Reference for comparison. researchgate.net
Poly-2 (from terthiophene)+1.26Doping process potential. mdpi.com
Poly-3 (from Br-terthiophene)+1.24Doping process potential. mdpi.com

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of molecules and materials in different redox states. By monitoring the changes in the UV-Vis-NIR absorption spectrum as a potential is applied, it is possible to observe the formation of polarons and bipolarons, which are the charge carriers in conducting polymers.

For copolymers of this compound, spectroelectrochemical analysis would reveal changes in the absorption spectra upon doping. For comparison, studies on a soluble hybrid copolymer of 3,6-bis(2-(3,4-ethylenedioxy)thienyl)-N-eicosylcarbazole showed a maximum absorbance around 430 nm in its neutral state. researchgate.net Upon oxidation, this copolymer passed through a green intermediate before reaching a fully doped blue state. researchgate.net Similarly, a phosphole-EDOT copolymer displayed a shift in its absorption maximum upon oxidation, with a band at 429 nm for the dedoped structure and a new one emerging at 575 nm for the doped structure. researchgate.net

In the case of poly(3-alkylthiophenes), photo-oxidation can induce infrared bands that are similar to those induced by chemical or electrochemical doping. kpi.ua For poly(this compound), irradiation can lead to the formation of positive polarons on the polymer chains. kpi.ua Comprehensive spectroelectrochemical studies on poly(3-hexylthiophene) (P3HT) in solution have shown that the behavior of the polymer is highly dependent on its regioregularity. nih.gov Regioregular P3HT largely remains in solution even in its doped form, which is attributed to the formation of soluble polymer agglomerates where the positive charge is stabilized and delocalized over neighboring undoped chains. nih.gov

Table 2: Spectroelectrochemical Data for Selected Thiophene-Based Copolymers

CopolymerNeutral State λmax (nm)Doped State λmax (nm)Color Change
Soluble hybrid copolymer of BEDOT-NC20Cz~430-Neutral to green to blue researchgate.net
Phosphole-EDOT copolymer429575Blue to black researchgate.net

Investigation of Electrochemical Reversibility

Electrochemical reversibility refers to the rate of electron transfer between the electrode and the analyte. sop4cv.com A reversible process is characterized by fast electron transfer kinetics, while an irreversible process has slow kinetics. sop4cv.comlibretexts.org In cyclic voltammetry, the separation between the anodic and cathodic peak potentials (ΔEp) is an indicator of reversibility; for a reversible one-electron process, this value is theoretically close to 59/n mV at 25°C (where n is the number of electrons transferred). als-japan.comasdlib.org

Polythiophenes are known for their stable and reversible electroactive responses. mdpi.com The introduction of certain functional groups can, however, affect this reversibility. For example, while the introduction of alkoxy groups at the 3-position of thiophene can lower the oxidation potential, the n-doping process was found to be irreversible.

The stability of both the oxidized and reduced forms of the polymer is crucial for achieving chemical reversibility. libretexts.org In some cases, the term "irreversible" can also refer to a situation where the electron transfer is followed by an irreversible chemical reaction. sop4cv.com For poly(3-alkylthiophenes), quasi-reversible redox pairs can be observed. mdpi.com The reversibility of the redox processes in poly(this compound) is a key factor for its potential use in applications requiring stable and repeatable switching between different electronic states.

Electrochemical Aging Studies of Poly(this compound) Films

The long-term stability of conducting polymers is a critical aspect for their practical application. Electrochemical aging studies investigate the degradation of the material's properties over repeated redox cycling or upon exposure to overoxidation potentials. researchgate.net

For poly(3-hexylthiophene), electrochemical degradation under mild overoxidation conditions has been shown to result in a loss of electrochemical response, as evidenced by changes in the intensity and position of the oxidation/reduction peaks in the cyclic voltammogram. researchgate.net This degradation is often associated with a loss of redox capacity and an increase in charge transfer resistance. researchgate.net Studies on the electrochemical aging of P3HT have shown that synthesis conditions, such as the concentration of the monomer and electrolyte, and the presence of water, can significantly influence the aging profile of the resulting polymer film. scielo.br

The aging process in poly(this compound) films would likely involve similar mechanisms, including irreversible chemical reactions that disrupt the conjugated backbone of the polymer. Photo-oxidation can also contribute to the degradation, leading to the formation of sulfonyl groups and conjugation-breaking reactions. kpi.ua Understanding the electrochemical aging of poly(this compound) films is essential for developing strategies to enhance their stability and extend their operational lifetime in electronic devices.

Theoretical and Computational Modeling of Poly 3 Nonylthiophene Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly

Molecular dynamics (MD) simulations are widely used to study the conformational dynamics and self-assembly of P3ATs, including P3NT. airitilibrary.com These simulations model the polymer at an atomistic or coarse-grained level, allowing researchers to observe how individual chains and side groups move and interact over time.

Atomistic MD simulations provide detailed information about local structural arrangements. For instance, simulations have been used to investigate the conformation of single poly(3-hexylthiophene) (P3HT) chains, revealing the formation of bundle and toroid structures. mdpi.com These detailed models can also be used to assess the accuracy of different force fields by comparing simulation results with experimental data from techniques like X-ray and neutron scattering. nsf.govrsc.org Such comparisons are crucial for refining the parameters used in simulations to ensure they accurately represent the physical system. rsc.org

The self-assembly of P3ATs into ordered structures, which is critical for their electronic properties, can also be modeled. MD simulations can elucidate how factors like the intermolecular interactions between the polymer and a substrate, such as a self-assembled monolayer (SAM), can control the molecular orientation (e.g., "edge-on" vs. "face-on"). nih.gov These orientations significantly impact charge transport in thin-film devices.

Coarse-Grained (CG) Models for Thermomechanical Behavior Prediction

While atomistic simulations offer high detail, they are computationally expensive, limiting the time and length scales that can be studied. Coarse-grained (CG) models address this by grouping atoms into larger "beads," reducing the number of particles in the simulation and allowing for the study of larger systems and longer timescales. libretexts.orgnih.gov This approach is particularly useful for predicting the thermomechanical properties of polymers like P3NT. ucsd.eduaps.org

Several CG models have been developed for P3ATs. ucsd.edu For example, a three-site model for P3HT, with one bead for the thiophene (B33073) ring and two for the hexyl side chain, has been shown to accurately predict properties like density, tensile modulus, and the glass transition temperature. ucsd.edu However, the direct extension of these models to P3ATs with longer side chains, such as P3NT, may not always yield absolute agreement with experimental results, indicating that the transferability of CG models can be limited. ucsd.edu

Despite this, CG simulations have successfully predicted trends in mechanical properties. For instance, they correctly show that the tensile modulus decreases as the length of the alkyl side chain increases from hexyl to nonyl and then to dodecyl. ucsd.eduresearchgate.net These models are also used to study the effect of additives, like graphene, on the thermomechanical properties of P3AT nanocomposites. researchgate.netresearchgate.net

Table 1: Comparison of Coarse-Grained Model Resolutions for Poly(3-hexylthiophene) (P3HT)

Model Resolution Description Predicted Density (g/cm³) Predicted Tensile Modulus (GPa)
One-site Entire 3-hexylthiophene (B156222) monomer is one bead. ucsd.edu Inaccurate Inaccurate

| Three-site | Thiophene ring is one bead, hexyl chain is two beads. ucsd.edu | 0.955 ucsd.edu | 1.23 ucsd.edu |

This table illustrates how the level of detail in a coarse-grained model affects the accuracy of predicted properties for P3HT, a close relative of P3NT.

Density Functional Theory (DFT) Calculations for Electronic Structure and Optoelectronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and materials from first principles. scispace.com It is a powerful tool for predicting the optoelectronic properties of conjugated polymers like P3NT. researchgate.netplos.org DFT calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and the density of states (DOS). researchgate.netresearchgate.net

These calculations are fundamental to understanding how the molecular structure influences the material's ability to absorb and emit light, as well as to transport charge. For example, DFT has been used to study the interaction between P3HT and graphene, calculating the adsorption energy and charge transfer between the two materials. chula.ac.th Such studies are vital for designing composite materials for applications like organic solar cells.

DFT can also be combined with time-dependent DFT (TD-DFT) to simulate optical absorption spectra, which can then be compared with experimental measurements. rsc.org This allows for a detailed analysis of the electronic transitions responsible for the material's optical properties. The accuracy of these predictions depends on the choice of the exchange-correlation functional and basis set used in the calculations. researchgate.netresearchgate.net Studies have shown that the properties of P3HT can be influenced by the surrounding solvent environment, a factor that can be modeled using DFT. researchgate.net

Table 2: Selected DFT-Calculated Properties for P3HT in Different Environments

Environment HOMO (eV) LUMO (eV) Band Gap (eV)
Gas Phase -4.655 -1.550 3.105
Thiophene -4.717 -1.612 3.105
Chloroform (B151607) -4.729 -1.624 3.105
Toluene -4.743 -1.638 3.105
Acetone -4.757 -1.652 3.105

Data sourced from a DFT study on P3HT using the B3LYP/6-31++G(d,p) level of theory. researchgate.net This table demonstrates the influence of solvent on the electronic properties of a P3AT, a trend relevant to P3NT.

Modeling of Charge Transport Mechanisms in Polymeric Networks

Understanding charge transport in polymeric networks is crucial for optimizing the performance of organic electronic devices. Theoretical models play a key role in deciphering the complex mechanisms that govern how charges move through these materials. ogs.itnih.gov In polymers like P3NT, charge transport is generally described as a hopping process, where charges jump between localized states. ogs.itntu.edu.tw

The two primary modes of charge transport are intrachain (along a single polymer backbone) and interchain (between adjacent chains). ntu.edu.twnih.gov Intrachain transport is influenced by the planarity and conjugation of the polymer backbone, while interchain transport is highly dependent on the π-π stacking distance between chains. ntu.edu.twcambridge.org

Theoretical models often employ a hopping model, where the charge transfer rate between sites is calculated based on factors like the electronic coupling between the sites and the reorganization energy. ntu.edu.tw Quantum mechanics (QM) can be used to calculate these parameters. ntu.edu.tw Modeling has shown that charge mobility is sensitive to structural disorder, such as torsional angles between thiophene rings, and the distance between chains. ntu.edu.tw In semicrystalline polymers, transport is often limited by the disordered amorphous regions that charges must traverse to move between crystalline domains. ntu.edu.tw The dominant transport mechanism can be identified through temperature-dependent electrical measurements and comparison with theoretical models, such as variable-range hopping (VRH). ogs.it

Influence of Side-Chain Length and Structure on Polymer Properties and Dynamics

The alkyl side chains in P3ATs, such as the nonyl group in P3NT, are not merely for improving solubility; they play a critical role in determining the polymer's properties and dynamics. rsc.org Theoretical and computational studies have provided significant insights into these structure-property relationships. airitilibrary.com

MD simulations have shown that longer side chains can lead to faster backbone dynamics. osti.gov This "internal plasticization" effect occurs because the more mobile, longer side chains create more free volume, allowing the polymer backbone to move more freely. researchgate.net This increased motion can, in turn, affect charge transport properties. osti.gov

The length and structure of the side chains also profoundly influence the thermal properties and molecular packing of P3ATs. rsc.orgosti.gov Generally, as the linear alkyl side-chain length increases, the glass transition temperature (Tg) initially decreases. researchgate.net However, for very long side chains (like dodecyl), side-chain crystallization can occur, which hinders backbone motion and can lead to a slight increase in Tg. researchgate.net The branching of side chains also has a significant impact; placing the branch point closer to the polymer backbone increases steric hindrance, leading to higher Tg and melting temperatures, and tighter packing in the side-chain direction. rsc.orgosti.gov This detailed understanding, gained through a combination of simulation and experimental techniques like calorimetry and X-ray scattering, is crucial for designing next-generation conjugated polymers with tailored properties. researchgate.netosti.gov

Studies on Environmental and Operational Stability of Poly 3 Nonylthiophene

Ozonization of Poly(3-Nonylthiophene) and its Copolymers

Ozone, a potent oxidizing agent present in the troposphere, can significantly impact the stability of unsaturated polymers like poly(this compound). researchgate.net

Exposure of poly(this compound) and its copolymers to ozone leads to notable alterations in their chemical structure, which have been investigated using spectroscopic techniques such as Fourier-transform infrared (FTIR) and solid-state 13C nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

In copolymers of this compound with other thiophene (B33073) derivatives, such as poly[3-(2-(9-anthrylcarboxy)ethyl)thiophene-co-3-nonylthiophene] (P[AET-co-3NT]) and poly[3-(2-hydroxyethyl)thiophene-co-3-nonylthiophene] (P[HET-co-3NT]), significant changes in the conjugated bond system of the polymer backbone are observed upon ozonization. researchgate.net Conversely, for copolymers like poly[3-(2-acetoxyethyl)thiophene-co-3-nonylthiophene] (P[AcET-co-3NT]), the chemical structure remains largely unchanged after ozone treatment. researchgate.net FTIR analysis of ozonized poly(3-alkylthiophene) samples indicates the presence of physisorbed ozone and various oxidative degradation products. researchgate.net The primary mechanism of ozone attack on the thiophene units is believed to be a direct addition to the double bonds within the thiophene ring. researchgate.net

Table 1: Effect of Ozone on the Chemical Structure of Poly(this compound) Copolymers

CopolymerObservation upon OzonizationAnalytical Technique
P[AET-co-3NT]Significant changes in the conjugated systemFTIR, 13C NMR
P[HET-co-3NT]Significant changes in the conjugated systemFTIR, 13C NMR
P[AcET-co-3NT]No significant changes in chemical structureFTIR, 13C NMR

The structural modifications induced by ozone directly translate into changes in the electrical and optical properties of poly(this compound). Ozonization of P3NT at room temperature has been shown to cause a significant increase in its DC conductivity, in some cases by up to two orders of magnitude. researchgate.net This initial increase in conductivity is attributed to a doping effect caused by the formation of a charge-transfer complex with ozone. researchgate.net However, this enhancement is not permanent. Over prolonged exposure, the conductivity of ozonized poly(3-pentylthiophene) has been observed to decrease significantly, falling below its initial value due to oxidative degradation. researchgate.net

Optically, ozonization leads to a distinct deterioration of the material's properties. researchgate.net The attack on the conjugated system disrupts the electronic structure responsible for the polymer's characteristic absorption and emission, leading to a bleaching of the material.

Table 2: Changes in Electrical Conductivity of Poly(3-alkylthiophenes) upon Ozonization

PolymerInitial Effect of OzoneLong-term Effect
Poly(this compound)Significant increase in DC conductivityNot specified
Poly(3-pentylthiophene)Increase in conductivitySignificant drop in conductivity below initial value

Chemical Structure Changes upon Ozone Exposure

Photo-oxidation Mechanisms and Effects on Poly(this compound)

The combination of light and oxygen, known as photo-oxidation, is a major degradation pathway for many conjugated polymers, including poly(this compound).

Infrared (IR) spectroscopy has been instrumental in identifying the products formed during the photo-oxidation of P3NT. kpi.ua When films of P3NT are irradiated with light of wavelengths longer than 466 nm in the presence of oxygen, a photo-induced electron transfer from the polymer to oxygen occurs. This process results in the formation of positive polarons on the polymer chains and superoxide (B77818) anions (O₂⁻). kpi.ua These changes are reversible in the dark, with electrons transferring back to the polymer chains, returning them to their neutral state. kpi.ua

Irradiation with higher energy light (wavelengths shorter than 466 nm) leads to more severe and irreversible degradation. This includes the formation of sulfonyl groups (R-SO₂-R') due to the oxidation of the sulfur atom in the thiophene ring, as well as conjugation-breaking reactions. kpi.ua The presence of impurities from the polymerization process, such as residual FeCl₃ catalyst, can accelerate the formation of both polarons and sulfonyl groups, and promote conjugation-breaking reactions even when shorter wavelengths are excluded. kpi.ua

Table 3: Photo-oxidation Products of Poly(this compound) Identified by IR Spectroscopy

Irradiation ConditionPhoto-oxidation Products/SpeciesReversibility
Wavelength > 466 nmPositive polarons, Superoxide anionsReversible in the dark
Wavelength < 466 nmPolarons, Sulfonyl groups, Conjugation-breaking productsIrreversible

The long-term stability of poly(3-alkylthiophene)s under photo-oxidative stress is a critical factor for device lifetime. The photo-oxidation process leads to a decrease in the optical density and a blue shift in the absorption maximum of P3NT, for instance from 511 nm to 471 nm, which indicates a reduction in the π-conjugation length. kpi.ua Studies on the closely related poly(3-hexylthiophene) (P3HT) have shown that films are stable when illuminated in a vacuum or when exposed to air in the dark. kpi.ua However, under illumination in air, degradation occurs rapidly. kpi.ua

The degradation pathway is thought to involve the attack of molecular oxygen on the excited state of the polymer. kpi.ua Interestingly, this degradation process can be self-inhibiting, as the formation of defects quenches the excited state, thereby slowing down further degradation until the film reaches a "quasi-stable" state. kpi.ua The rate of photo-oxidation is generally found to be significantly faster than the degradation caused by ozone under typical ambient conditions. researchgate.net

Formation of Photo-oxidation Products and Species

Thermal Stability and Degradation Pathways

The thermal stability of poly(this compound) is crucial for its processing and operational lifetime, especially at elevated temperatures.

Thermogravimetric analysis (TGA) of poly(3-alkylthiophene)s provides insights into their thermal stability. For instance, poly(3-dodecylthiophene) (P3DDT), a close analogue of P3NT, is stable in a nitrogen atmosphere up to approximately 350-380°C. researchgate.netresearchgate.net Beyond this temperature, significant weight loss occurs due to decomposition. The thermal stability of poly(3-alkylthiophene)s has been observed to increase as the length of the alkyl side chain decreases. researchgate.net

Differential scanning calorimetry (DSC) reveals the thermal transitions of these polymers. For poly(3-alkylthiophene)s, the crystalline melting temperature (Tₘ) generally increases with decreasing alkyl side-chain length. nih.gov

Table 4: Thermal Properties of Selected Poly(3-alkylthiophene)s

PolymerDecomposition Temperature (TGA, N₂)Melting Temperature (Tₘ, DSC)
Poly(3-dodecylthiophene)~350 °C researchgate.netNot specified
Poly(3-octylthiophene)Not specifiedIncreases with decreasing side-chain length nih.gov
Poly(3-hexylthiophene)Not specifiedIncreases with decreasing side-chain length nih.gov
Poly(3-butylthiophene)Not specifiedIncreases with decreasing side-chain length nih.gov

The primary thermal degradation pathway for polymers like poly(3-hydroxybutyrate) is reported to be random chain scission via a cis-elimination reaction. conicet.gov.ar For polyurethanes, degradation can proceed through dissociation to an isocyanate and an alcohol, or formation of a primary amine, an olefin, and carbon dioxide. researchgate.net While specific pyrolysis studies on P3NT are not detailed in the provided results, the degradation of poly(alkylene succinate)s, which also involves ester linkages, proceeds mainly via β-hydrogen bond scission. mdpi.com These mechanisms suggest that thermal degradation of P3NT likely involves scission of the polymer backbone and reactions involving the nonyl side chain.

Functional Contributions and Mechanistic Aspects in Organic Electronic Systems

Fundamental Charge Transport Mechanisms in Poly(3-Nonylthiophene)

The movement of charge carriers, whether electrons or holes, through the polymeric material is the cornerstone of any semiconductor application. In Poly(this compound), as in other conjugated polymers, this transport is a complex process governed by phenomena that differ significantly from those in traditional inorganic semiconductors.

Factors Influencing Charge Mobility

Charge mobility in Poly(this compound) is not an intrinsic constant but is influenced by a multitude of factors, from the molecular level to the macroscopic film properties. Key determinants include molecular weight, regioregularity, temperature, and the presence of any additives.

Molecular Weight: Higher molecular weight in poly(3-hexylthiophene) (P3HT), a closely related polymer, has been shown to enhance charge transport properties. researchgate.net This is attributed to longer polymer chains that can bridge adjacent crystalline domains, providing more efficient pathways for charge carriers. researchgate.net Conversely, lower molecular weight can lead to greater distortion in the polymer backbone, hindering mobility. ntu.edu.tw

Temperature: The influence of temperature on mobility is complex. In some cases, mobility decreases with increasing temperature, a behavior that can be linked to the molecular weight of the polymer. ntu.edu.tw A Poole-Frenkel-like electric-field dependence of mobility, often observed at lower temperatures, can diminish or even become negative at higher temperatures (around 250-270 K). aps.org

Additives: The introduction of ionic additives can significantly enhance charge carrier mobility. For instance, the addition of tetramethylammonium (B1211777) iodide to a conjugated polymer was found to increase hole mobility by a factor of 24. nih.gov This enhancement is attributed to a more ordered packing of the alkyl side chains, which facilitates interchain π-π interactions. nih.gov

A comparative table of factors influencing charge mobility in poly(3-alkylthiophene)s:

FactorEffect on Charge MobilityUnderlying Mechanism
Increasing Molecular Weight Generally increasesLonger chains bridge crystalline domains, reducing the number of "hops" required for charge transport. researchgate.net
Higher Regioregularity IncreasesLeads to more ordered packing and stronger interchain interactions, facilitating charge transport.
Increasing Temperature Can increase or decreaseComplex relationship; can provide energy for hopping but also increase disorder. ntu.edu.tw
Ionic Additives Can significantly increasePromotes more ordered molecular packing and facilitates interchain interactions. nih.gov

Role of Molecular Packing and Orientation

The arrangement of polymer chains in the solid state is critical for efficient charge transport. In Poly(this compound), the interplay between the conjugated backbone and the insulating alkyl side chains dictates the final morphology. The side-chain length itself plays a role in the ordering of the polymer chains. researchgate.net

Two primary orientations are typically discussed: "edge-on" and "face-on." In the edge-on orientation, the thiophene (B33073) rings are perpendicular to the substrate, which is generally favorable for charge transport in the plane of the film, as seen in field-effect transistors. The face-on orientation, where the thiophene rings are parallel to the substrate, can be advantageous in other device architectures. The choice of solvent and processing conditions can influence the resulting orientation. nih.gov For instance, the use of solvents with specific volatilities can manipulate the molecular chain orientation of P3HT. nih.gov

The strong π-π attraction between the thiophene rings is a primary driver for the self-assembly of poly(3-alkylthiophene) molecules. ncl.edu.twairitilibrary.com The length of the alkyl side chains can influence the degree of distortion in the polymer backbone. ncl.edu.twairitilibrary.com Longer side chains can cause a greater degree of twisting. ncl.edu.twairitilibrary.com

Integration and Performance Principles in Organic Electronic Devices

The unique properties of Poly(this compound) and its relatives make them suitable for a range of organic electronic devices. Their performance in these applications is a direct consequence of the fundamental charge transport characteristics and the ability to control the material's morphology.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental building blocks for organic circuits and displays. In these devices, a semiconductor layer, such as Poly(this compound), is used to control the flow of current between two electrodes (source and drain) via a gate electrode.

The performance of P3HT-based OFETs, a proxy for P3NT, is highly dependent on the crystallinity and morphology of the polymer film. jics.org.br Direct growth of poly(3-hexylthiophene) crystalline nanowires on electrodes has been shown to improve device performance by enhancing the interfacial contact and improving the morphology. nih.gov The use of nanocomposites, for example by blending P3HT with electrochemically exfoliated graphene, has also been demonstrated to enhance OFET performance, leading to higher field-effect mobility and on/off ratios. mdpi.com

A table summarizing the performance of P3HT-based OFETs with different modifications:

Device StructureField-Effect Mobility (cm²/V·s)On/Off RatioReference
Pristine P3HT~0.02~10³ mdpi.com
P3HT/Graphene Nanocomposite0.0391~10⁴ mdpi.com
P3HT Nanowires on SWNT Electrodesup to 0.13up to 3.1 x 10⁵ nih.gov

Organic Photovoltaic (OPV) Cells

In OPV cells, Poly(this compound) can act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, a common example being a fullerene derivative like PCBM. csic.es The efficiency of these devices relies on efficient light absorption, exciton (B1674681) dissociation, and charge transport to the respective electrodes.

The morphology of the P3HT:PCBM blend is crucial for device performance and can be influenced by factors such as thermal annealing. mdpi.com Annealing can lead to the formation of crystalline domains of P3HT, which enhances charge transport. mdpi.com The development of non-fullerene acceptors has led to significant improvements in the power conversion efficiency (PCE) of P3HT-based solar cells, with some devices achieving PCEs over 8%. rsc.org Ternary blend strategies, where a third component is added to the donor-acceptor mixture, have also been explored to further enhance efficiency and stability. oaepublish.com

Performance of P3HT-based OPVs with different acceptors:

AcceptorPower Conversion Efficiency (PCE)Reference
PCBMVaries, typically a few percent csic.es
CPDT–ICMe (non-fullerene)8.17% rsc.org
ATT-3 (non-fullerene)6.26% rsc.org

Organic Light-Emitting Diodes (OLEDs)

While less common as the primary emitting material, poly(3-alkylthiophene)s can be utilized in OLEDs, often as part of the hole transport layer or in polymer blends. researchgate.net The efficiency of an OLED is determined by charge injection, transport, and the radiative recombination of electrons and holes in the emissive layer. jmaterenvironsci.com

The use of solution-processable polymers like P3NT derivatives offers advantages for large-area and low-cost manufacturing of OLEDs. 20.210.105 Crosslinkable polymers have been developed to enable the fabrication of multilayer OLEDs by solution processing, which can lead to improved efficiency and stability. 20.210.105

Role as Electroactive Components in Advanced Materials

Poly(this compound) (P3NT) and its derivatives serve as critical electroactive components in the development of advanced materials, particularly in the field of organic electronics. The monomer, this compound, can be electrochemically polymerized to form electroactive polymer fibers. nih.gov These polymers are part of the broader poly(3-alkylthiophenes) (P3ATs) class, which are well-regarded for their p-type semiconducting behavior and relative stability in air. researchgate.net

Copolymers based on poly[this compound] have been synthesized for potential applications as electroactive components in light-emitting diodes (LEDs). researchgate.net For instance, copolymers such as poly[3-(2-(9-anthrylcarboxy)ethyl)thiophene-co-3-nonylthiophene] (P[AET-co-3NT]) and poly[3-(2-acetoxyethyl)thiophene-co-3-nonylthiophene] (P[AcET-co-3NT]) have been developed. researchgate.net The stability of these materials is a key consideration for their use in electronic devices. Research has shown that while some copolymers may not exhibit significant changes in chemical structure after exposure to ozone, a powerful oxidizing agent, others can be affected, which is a critical factor for device longevity. researchgate.net The ozonization process itself can induce changes in the material's properties; for example, the DC conductivity of poly[this compound] has been observed to increase by up to two orders of magnitude during ozonization. researchgate.net This property highlights its role as an active material whose electrical characteristics can be modulated by external chemical stimuli. researchgate.net

Microstructural Influences on Macroscopic Performance (e.g., Nanofibers, Thin Films)

The macroscopic performance of devices incorporating poly(3-alkylthiophenes) like P3NT is profoundly influenced by the material's microstructure at the nanoscale, including the morphology of thin films and the arrangement of polymer chains within nanofibers. mdpi.comrsc.org The method of film fabrication plays a pivotal role in determining the final microstructural organization. For example, techniques like unidirectional floating-film transfer can produce films with a distinct and unidirectional alignment of polymer domains, creating an anisotropic structure. mdpi.com In contrast, conventional spin-coating often results in a more random, amorphous morphology with no evident large-scale features. mdpi.com

The choice of solvent is another critical factor that can be used to control the microstructural order of self-assembled nanofibers of poly(3-alkylthiophenes). rsc.orgsemanticscholar.org The quality of the solvent affects chain conformation in the solution, the potential for fractionation of polymer chains based on solubility, and the kinetics of nanofiber formation. rsc.orgsemanticscholar.org These factors collectively determine the degree of crystalline order and the orientation of the polymer chains. semanticscholar.org For instance, in electrospun nanofibers of poly(3-hexylthiophene) (P3HT), a closely related polymer, the use of different solvents leads to variations in crystallinity and the orientation of crystalline grains. semanticscholar.org A low-crystallinity but highly oriented grain structure was found to facilitate high charge-carrier mobility. semanticscholar.org

This control over microstructure directly impacts key macroscopic properties:

Electrical Properties : The alignment of polymer chains and the degree of π-π stacking influence charge transport. semanticscholar.orgiastate.edu In P3HT thin films, an edge-on orientation where π-π stacking is parallel to the substrate is known to be favorable for hole hopping between polymer chains, which is the primary charge transport mechanism. semanticscholar.org

Thermal Properties : The anisotropic structure also leads to orientation-dependent thermal transport. In spin-coated P3HT films, thermal conductivity has been shown to be highly anisotropic, varying significantly depending on the direction relative to the polymer chain alignment. iastate.edu

Optical Properties : The self-assembly of conjugated polymers into structured aggregates significantly influences the optoelectronic performance of devices. researchgate.net

The ability to manipulate the microstructure through processing conditions is therefore essential for optimizing the performance of P3NT-based electronic devices. rsc.orgmdpi.com

Applications in Chemical Sensing and Separation Technologies

Poly(this compound) has been successfully utilized as a novel sorbent material for solid-phase microextraction (SPME), a solvent-free sample preparation technique. nih.govnih.gov In this application, P3NT is electrochemically polymerized to create a coating on a stainless steel fiber. nih.gov These fibers have proven effective in the extraction and analysis of biologically active compounds from complex matrices like human plasma. nih.govresearchgate.net

A key study demonstrated the use of P3NT-coated SPME fibers for the isolation of the antibiotic linezolid (B1675486) from both aqueous solutions and human plasma samples, followed by determination with high-performance liquid chromatography (HPLC). nih.govnih.gov The performance of the P3NT sorbent is linked to its physicochemical properties. The long nonyl side chain imparts significant lipophilicity, with a calculated logP of 6.61 for the this compound monomer, which is advantageous for extracting analytes with complementary characteristics. nih.gov A direct correlation has been observed between the hydrophobicity of poly(3-alkylthiophene) coatings and the length of their alkyl side chains. nih.gov

The extraction process was optimized, with an extraction time of 10 minutes found to be effective for both the adsorption of the analyte onto the fiber and its subsequent desorption into a solvent for analysis. nih.govnih.govresearchgate.net The successful application of these P3NT-based materials in analytical chemistry showcases their potential for creating sensitive and efficient tools for sample preparation. nih.govnih.gov

SPME Application of Poly(this compound) for Linezolid Extraction nih.govnih.gov
ParameterDetails
Sorbent MaterialPoly(this compound)
Fabrication MethodElectrochemical polymerization on a stainless steel fiber
Target AnalyteLinezolid
Sample MatricesAqueous solutions, Human plasma
Optimal Adsorption Time10 minutes
Optimal Desorption Time10 minutes
Key PropertyHigh lipophilicity (logP of monomer = 6.61)

Coatings based on poly(this compound) and related poly(3-alkylthiophenes) function as the active layer in chemical sensors, transducing a chemical interaction into a measurable electrical signal. researchgate.netnih.gov The fundamental principle involves the interaction of analyte molecules with the semiconducting polymer, which alters the material's electrical characteristics. researchgate.net Several mechanisms can be responsible for this change:

Doping/Dedoping : The analyte can act as a dopant or de-dopant, changing the charge carrier concentration in the polymer film. nih.gov

Charge Trapping : Analyte molecules can trap charge carriers, reducing the conductivity of the material. nih.gov

Morphological Changes : The interaction can alter the molecular arrangement or packing of the polymer chains, affecting charge transport pathways. nih.gov

Charge-Dipole Interactions : For polar analytes, interactions with the polymer can introduce energetic disorder, which impedes charge transport. nih.gov

A specific example is the response of P3NT to ozone, where exposure leads to a significant increase in DC conductivity, demonstrating a direct sensing response. researchgate.net In more advanced sensor designs, poly(3-alkylthiophenes) are used in photoelectrochemical platforms. For instance, a P3HT-based sensor for the pesticide chlorpyrifos (B1668852) operates under visible light irradiation. nih.gov In this system, the polymer absorbs light and generates excited electrons, which are transferred through the device. nih.gov The target analyte interacts with the resulting positive charges (holes) on the polymer, leading to a chemical reaction that promotes an amplifying photocurrent response, allowing for sensitive detection. nih.gov

Solid Phase Microextraction (SPME) Sorbents

Design and Functionality of Poly(this compound)-Based Hybrid Materials

The functionality of poly(this compound) can be significantly expanded by creating hybrid materials, where P3NT is combined with other polymers or inorganic materials to achieve synergistic properties. The design of these hybrids is tailored to specific applications, primarily in organic electronics and sensing.

One approach is the synthesis of copolymers . By polymerizing this compound with other thiophene monomers carrying specific functional groups, the resulting copolymer's properties can be fine-tuned. For example, copolymers of this compound with 3-(2-acetoxyethyl)thiophene have been investigated as electroactive components with potentially improved stability for use in LEDs. researchgate.net

Another common design involves creating blends or composites with other materials:

Polymer-Dopant Blends : Blending a poly(3-alkylthiophene) like P3HT with a p-type dopant such as tris(pentafluorophenyl)borane (B72294) (TPFB) creates a hybrid material for gas sensing. nih.gov The TPFB increases the number of charge carriers in the polymer, modulating the baseline current and significantly enhancing the sensitivity of the device to analytes like ammonia. nih.gov

Polymer-Nanoparticle Composites : Hybrid materials can be formed by blending P3NT or related polymers with inorganic nanoparticles. A photoelectrochemical sensor was constructed using a composite of P3HT and titanium dioxide (TiO₂) nanoparticles. nih.gov In this design, the P3HT acts as a light harvester, and upon illumination, it injects electrons into the conduction band of the TiO₂, facilitating charge separation and enhancing the sensing signal. nih.gov

Polymer-Carbon Nanotube Hybrids : Sophisticated hierarchical structures can be created by incorporating carbon nanotubes (CNTs) into poly(3-alkylthiophene) solutions. researchgate.net This design can lead to the formation of "nanohybrid shish-kebabs" where the polymer chains crystallize on the surface of the CNTs, creating highly ordered pathways that dramatically improve charge transport for optoelectronic applications. researchgate.net

Examples of Poly(3-alkylthiophene)-Based Hybrid Materials
Hybrid DesignComponentsIntended Functionality/ApplicationReference
CopolymerThis compound and 3-(2-acetoxyethyl)thiopheneStable electroactive components for LEDs researchgate.net
Polymer-Dopant BlendPoly(3-hexylthiophene) and Tris(pentafluorophenyl)borane (TPFB)Enhanced chemical sensing (Ammonia) nih.gov
Polymer-Nanoparticle CompositePoly(3-hexylthiophene) and Titanium Dioxide (TiO₂)Photoelectrochemical sensing nih.gov
Polymer-CNT HybridPoly(3-hexylthiophene) and Carbon Nanotubes (CNTs)Improved charge transport for optoelectronics researchgate.net

Q & A

Q. What are the optimal synthetic pathways for 3-nonylthiophene, and how can researchers validate structural purity post-synthesis?

  • Methodological Answer : Synthesis of this compound typically involves alkylation of thiophene derivatives or polymerization of 3-alkylthiophene monomers. To validate structural purity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and alkyl chain integration. X-ray crystallography can resolve ambiguities in molecular conformation, as demonstrated in Supporting Information File 1 for structurally analogous compounds . For reproducibility, follow standardized protocols for monomer purification (e.g., column chromatography) and ensure solvent-free conditions to avoid side reactions. Purity assessments should include high-performance liquid chromatography (HPLC) with UV detection, targeting ≥98% purity thresholds .

Q. How can researchers design experiments to evaluate the solubility and aggregation behavior of this compound in different solvents?

  • Methodological Answer : Conduct systematic solubility tests in polar (e.g., THF, chloroform) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to monitor absorption shifts indicative of aggregation. Dynamic light scattering (DLS) can quantify aggregate size distribution. For reproducibility, control temperature and humidity, as alkylthiophenes are sensitive to environmental conditions. Reference solvent polarity indices (e.g., Hansen solubility parameters) to correlate solubility trends with solvent properties .

Q. What analytical techniques are critical for characterizing the electrochemical properties of this compound-based polymers?

  • Methodological Answer : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are essential for determining redox potentials, charge carrier mobility, and conductivity. Calibrate electrodes with ferrocene/ferrocenium as an internal reference. For thin-film polymers, combine CV with in-situ spectroelectrochemistry to correlate optical changes with redox states. Ensure consistency by reporting electrolyte composition (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) and scan rates .

Advanced Research Questions

Q. How should researchers address contradictory data in the literature regarding this compound’s thermal stability in polymer composites?

Q. What strategies can resolve inconsistencies in reported conductivity values for poly(this compound) thin films?

  • Methodological Answer : Variability in conductivity often stems from film morphology differences (e.g., spin-coating speed, solvent evaporation rates). Standardize film preparation using atomic force microscopy (AFM) to ensure uniform thickness (e.g., 100±5 nm). Employ four-point probe measurements to minimize contact resistance artifacts. For comparative analysis, normalize conductivity data to doping levels (e.g., iodine vapor exposure time) and report ambient humidity during testing .

Q. How can researchers optimize this compound’s performance in solid-phase microextraction (SPME) for bioanalytical applications?

  • Methodological Answer : Optimize extraction efficiency by tuning the alkyl chain length and polymer crosslinking density. Validate using human plasma or urine spiked with target analytes (e.g., linezolid). Use liquid chromatography (LC) with mass spectrometry (MS) detection to quantify recovery rates. For reproducibility, document adsorption/desorption times (e.g., 10 minutes) and pH conditions, as protonation states affect analyte-polymer interactions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in this compound’s optical bandgap measurements?

  • Methodological Answer : Apply UV-Vis Tauc plot analysis to estimate bandgaps, ensuring baseline correction for solvent/background interference. Use multivariate regression to correlate bandgap shifts with alkyl chain disorder (from XRD data). Report confidence intervals (e.g., 95%) for repeated measurements (n ≥ 3) and exclude outliers via Grubbs’ test. Public datasets like NIST Chemistry WebBook provide reference spectra for calibration .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s electronic properties?

  • Methodological Answer : Validate density functional theory (DFT) models by comparing HOMO-LUMO gaps with experimental CV and UV-Vis data. Adjust basis sets (e.g., B3LYP/6-31G*) to account for van der Waals interactions in alkyl chains. Use molecular dynamics (MD) simulations to model solvent effects on conformation. Cross-check with grazing-incidence wide-angle X-ray scattering (GIWAXS) for thin-film structural validation .

Resource and Reproducibility Guidelines

Q. Which databases and repositories are authoritative for this compound’s physicochemical data?

  • Methodological Answer : Prioritize NIST Chemistry WebBook for spectroscopic and thermodynamic data . For crystallographic data, consult the Cambridge Structural Database (CSD). Use Chemotion or RADAR4Chem for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing, adhering to NFDI4Chem standards for metadata annotation .

Q. What documentation is critical for ensuring reproducibility in this compound research?

  • Methodological Answer :
    Include detailed synthesis protocols (e.g., monomer ratios, catalyst loading), characterization parameters (e.g., NMR pulse sequences, HPLC gradients), and raw data in Supporting Information. Follow Beilstein Journal guidelines for experimental sections, ensuring all novel compounds are fully characterized (NMR, HRMS, elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.